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Compound of Interest

Compound Name: Chz868

Cat. No.: B606664 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers utilizing CHZ868 in in vivo experiments. The information is designed

to address common challenges and optimize experimental design for maximal efficacy.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and treatment duration for CHZ868 in vivo?

A1: Based on preclinical studies, a common starting dose for CHZ868 is in the range of 30-40

mg/kg, administered orally once daily.[1] The optimal treatment duration is model-dependent.

For example, in a murine model of polycythemia vera, significant inhibition of JAK-STAT

signaling was observed after 14 days of treatment.[1] In a model of MPLW515L-induced

myelofibrosis, normalization of splenomegaly was seen within 7 days.[1] For B-cell acute

lymphoblastic leukemia (B-ALL) models, treatment durations of 5-6 days have shown

significant reductions in spleen size, and 14-day treatments have demonstrated survival

benefits.[2] A three-week administration has been used in combination therapy studies.[3]

Q2: How should CHZ868 be formulated for oral gavage in mice?

A2: CHZ868 can be reconstituted in a vehicle of 0.5% methylcellulose and 0.5% Tween-80 for

administration by oral gavage.[4]

Q3: What is the mechanism of action of CHZ868?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b606664?utm_src=pdf-interest
https://www.benchchem.com/product/b606664?utm_src=pdf-body
https://www.benchchem.com/product/b606664?utm_src=pdf-body
https://www.benchchem.com/product/b606664?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4503933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4503933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4503933/
https://ashpublications.org/blood/article/124/21/3713/115424/Type-II-JAK2-Inhibitor-NVP-CHZ868-Is-Active-in
https://ashpublications.org/blood/article/144/Supplement%201/4784/532779/Selective-JAK2-Pathway-Inhibitor-CHZ868
https://www.benchchem.com/product/b606664?utm_src=pdf-body
https://www.benchchem.com/product/b606664?utm_src=pdf-body
https://www.medchemexpress.com/CHZ868.html
https://www.benchchem.com/product/b606664?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: CHZ868 is a type II inhibitor of Janus kinase 2 (JAK2).[4][5] It binds to the inactive "DFG-

out" conformation of the JAK2 kinase domain, stabilizing it and preventing its activation.[6] This

is distinct from type I inhibitors that bind to the active conformation.[7] By locking JAK2 in an

inactive state, CHZ868 effectively abrogates downstream signaling through the JAK-STAT

pathway, inhibiting the phosphorylation of STAT3 and STAT5.[1][2]

Q4: Is CHZ868 effective against cell lines resistant to type I JAK inhibitors like ruxolitinib?

A4: Yes, a key advantage of CHZ868 is its ability to overcome persistence to type I JAK

inhibitors.[1][7] MPN cells can develop persistence to type I inhibitors through the reactivation

of JAK-STAT signaling. CHZ868 has been shown to potently inhibit JAK2 phosphorylation and

cell proliferation in cell lines that have become persistent to ruxolitinib.[1][7]
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Issue Potential Cause Recommended Action

Suboptimal in vivo efficacy

(e.g., minimal reduction in

tumor volume or disease

markers)

Insufficient drug exposure.

- Verify the formulation and

administration technique. -

Consider a dose escalation

study, as doses up to 40 mg/kg

have been tolerated and

effective in mice.[1]

Model-specific resistance.

- Confirm that the in vivo model

is dependent on JAK2

signaling for disease

progression. - Assess the

phosphorylation status of JAK2

and STAT5 in tumor/tissue

samples to confirm target

engagement.

Short treatment duration.

- Extend the treatment

duration. Efficacy can be time-

dependent, with significant

effects observed after 7 to 14

days or longer.[1][2]

High toxicity or adverse effects

in treated animals

Dose is too high for the

specific animal model or strain.

- Reduce the dose of CHZ868.

- Monitor animals closely for

signs of toxicity (e.g., weight

loss, behavioral changes).

Formulation issues.

- Ensure the vehicle is well-

tolerated and the drug is

properly solubilized.

Variability in experimental

results

Inconsistent drug

administration.

- Ensure accurate and

consistent dosing for all

animals. - Use precise gavage

techniques.

Biological variability within the

animal cohort.

- Increase the number of

animals per group to improve

statistical power. - Ensure
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animals are age and sex-

matched.

Data Summary
In Vitro Potency of CHZ868

Cell Line
Mutation
Status

Assay IC50 / GI50 Reference

Ba/F3 EPOR

JAK2 WT
Wild-Type JAK2 Proliferation 0.17 µM (IC50) [4]

SET2 JAK2 V617F Proliferation 59 nM (GI50) [4][8]

CMK - Proliferation 378 nM (GI50) [4]

MHH-CALL4

CRLF2

rearranged,

JAK2 I682F

Proliferation Potent Inhibition [2][8]

32D MPL W515L Proliferation Potent Inhibition [1]

In Vivo Efficacy of CHZ868 in Murine Models
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Mouse
Model

Disease
CHZ868
Dose

Treatment
Duration

Key
Efficacy
Readouts

Reference

Jak2V617F

conditional

knock-in

Polycythemia

Vera

30-40 mg/kg,

p.o., QD
14 days

Inhibition of

JAK2 and

STAT5

phosphorylati

on; Reduction

in mutant

allele burden

[1]

Ruxper 32D

MPLW515L

engrafted

C3H/HeJ

Myeloprolifer

ative

Neoplasm

40 mg/kg,

p.o., QD
7 days

Normalized

splenomegaly

; Reduced

leukemic

infiltration

[1]

Retroviral

BMT with

MPLW515L

Myelofibrosis - 10 days

Maintained

inhibition of

JAK-STAT

signaling

[1]

Transgenic or

PDX B-ALL

B-cell Acute

Lymphoblasti

c Leukemia

- 5-6 days

Significant

reduction in

spleen size;

Loss of

phospho-

STAT5

[2]

CRLF2/JAK2

R683G/Pax5

+/-/Ts1Rhr B-

ALL

B-cell Acute

Lymphoblasti

c Leukemia

- 14 days

Prolonged

survival

(synergistic

with

dexamethaso

ne)

[2]

REH cell

xenograft (in

B-cell Acute

Lymphoblasti

c Leukemia

30

mg/kg/day,

p.o.

3 weeks Enhanced

anti-leukemic

effect of

[3]
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combination

with CAR-T)

CAR-T cells;

Prolonged

survival

Experimental Protocols
In Vivo Efficacy Study in a Polycythemia Vera Mouse Model

Animal Model: Utilize Jak2V617F conditional knock-in mice crossed with a Vav-cre allele to

induce hematopoietic-specific expression of the Jak2V617F mutation.[1]

Cell Transplantation: Transplant bone marrow cells from CD45.2 Jak2V617F mice and

CD45.1 Jak2 wild-type mice into CD45.1 recipient mice to enable tracking of the mutant

clone.[1]

Drug Formulation: Prepare CHZ868 in a vehicle of 0.5% methylcellulose with 0.5% Tween-

80.[4]

Treatment Regimen: Administer CHZ868 orally via gavage at a dose of 30-40 mg/kg once

daily for 14 days.[1] A vehicle control group should be included.

Efficacy Assessment:

At the end of the treatment period, harvest spleen and bone marrow for Western blot

analysis of pJAK2 and pSTAT5 levels to confirm target engagement.[1]

Perform flow cytometry on peripheral blood or bone marrow to determine the CD45.2

donor chimerism, representing the mutant allele burden.[1]
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Caption: CHZ868 inhibits the JAK-STAT signaling pathway.
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Experimental Setup

Treatment Phase

Efficacy Analysis

Select In Vivo Model
(e.g., Jak2V617F knock-in)

Prepare CHZ868 Formulation
(0.5% methylcellulose / 0.5% Tween-80)

Randomize Animals into
Treatment and Vehicle Groups

Administer CHZ868 (e.g., 30-40 mg/kg)
or Vehicle Daily via Oral Gavage

Monitor Animal Health and Weight Determine Treatment Duration
(e.g., 7, 14, or 21 days)

Collect Tissues/Blood
(Spleen, Bone Marrow, Peripheral Blood)

Assess Efficacy Endpoints:
- pJAK2/pSTAT5 (Western Blot)
- Mutant Allele Burden (FACS)

- Spleen Size/Weight
- Survival

Click to download full resolution via product page

Caption: General workflow for in vivo efficacy studies of CHZ868.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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